disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety linked to a triazine ring and morpholine group, making it a versatile chemical in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) typically involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized through the reaction of cyanuric chloride with morpholine under controlled conditions.
Attachment of Benzenesulfonic Acid Groups: The benzenesulfonic acid groups are introduced via sulfonation reactions, often using sulfuric acid or oleum.
Coupling Reactions: The final step involves coupling the triazine core with the benzenesulfonic acid groups through diazotization and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and triazine moieties.
Reduction: Reduction reactions may target the azo linkages within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and triazine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or hydrazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent for various organic synthesis reactions, including the formation of complex aromatic compounds and polymers.
Biology
In biological research, it serves as a probe for studying enzyme interactions and as a component in biochemical assays.
Medicine
Industry
Industrially, it is used in the production of dyes, pigments, and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine core can form stable complexes with metal ions, while the morpholine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid used in various industrial applications.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with similar catalytic properties.
Methanesulfonic acid: A smaller sulfonic acid used as a catalyst and reagent in organic synthesis.
Uniqueness
The uniqueness of Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) lies in its complex structure, which combines multiple functional groups, allowing for diverse reactivity and applications. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
130201-55-7 |
---|---|
Molecular Formula |
C35H32N12Na2O9S2 |
Molecular Weight |
874.816 |
IUPAC Name |
disodium;N-[2-[[4-morpholin-4-yl-6-[2-(1-oxidoethylideneamino)-4-[(3-sulfophenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-5-[(3-sulfophenyl)diazenyl]phenyl]ethanimidate |
InChI |
InChI=1S/C35H34N12O9S2.2Na/c1-21(48)36-31-19-25(45-43-23-5-3-7-27(17-23)57(50,51)52)9-11-29(31)38-33-40-34(42-35(41-33)47-13-15-56-16-14-47)39-30-12-10-26(20-32(30)37-22(2)49)46-44-24-6-4-8-28(18-24)58(53,54)55;;/h3-12,17-20H,13-16H2,1-2H3,(H,36,48)(H,37,49)(H,50,51,52)(H,53,54,55)(H2,38,39,40,41,42);;/q;2*+1/p-2 |
InChI Key |
YNFSTYWIIDYVLJ-UHFFFAOYSA-L |
SMILES |
CC(=NC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC3=NC(=NC(=N3)N4CCOCC4)NC5=C(C=C(C=C5)N=NC6=CC(=CC=C6)S(=O)(=O)O)N=C(C)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.